BenchChemオンラインストアへようこそ!

CXD101

HDAC1 HDAC2 HDAC3

CXD101 is distinguished by its >8-fold selectivity for HDAC1 over HDAC2/3 and a complete lack of class II HDAC activity, enabling precise interrogation of class I HDAC biology without confounding off-target effects. Its validated oral bioavailability and MTD established in clinical trials make it the optimal choice for chronic dosing studies and combination therapies with anti-PD-(L)1 agents to reverse ICI resistance.

Molecular Formula C25H28N4O5
Molecular Weight
Cat. No. B1191739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCXD101
SynonymsCXD101;  CXD-101;  CXD 101.; Unknown
Molecular FormulaC25H28N4O5
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

CXD101: A Selective, Orally Bioavailable Class I HDAC Inhibitor for Targeted Epigenetic Therapy and Immuno-Oncology Combination Research


CXD101 (also known as Zabadinostat, HDAC-IN-4, AZD9468) is a potent, selective, and orally active class I histone deacetylase (HDAC) inhibitor . Its inhibitory profile is characterized by nanomolar IC50 values for HDAC1, HDAC2, and HDAC3, while it demonstrates no demonstrable activity against class II HDACs in non-clinical studies [1]. This compound is an investigational therapeutic agent primarily evaluated for its anti-cancer activity, with a defined clinical safety profile, including a maximum tolerated dose (MTD) established in Phase 1 trials [2]. Unlike the other approved class I-selective HDAC inhibitor romidepsin, CXD101 is orally bioavailable, offering a distinct advantage in administration [3].

Why In-Class Substitution of CXD101 with Pan-HDAC or Other Class I Inhibitors Compromises Preclinical and Clinical Relevance


Substituting CXD101 with other HDAC inhibitors—whether pan-HDAC agents like vorinostat or belinostat, or other class I-selective inhibitors like romidepsin, entinostat, or mocetinostat—introduces significant and quantifiable experimental variability. This is due to critical differences in target selectivity, potency for specific HDAC isoforms, route of administration, and distinct clinical activity profiles. Unlike pan-HDAC inhibitors which target multiple classes (I, II, IV), CXD101's strict class I selectivity (HDAC1/2/3) with no class II activity results in a different toxicity and biological response spectrum [1]. Compared to other class I-selective inhibitors, CXD101 exhibits a unique isoform selectivity fingerprint, with >8-fold greater potency for HDAC1 over HDAC2/3, differentiating it from less discriminative agents like romidepsin and entinostat . Furthermore, its oral bioavailability and established clinical dosing regimen cannot be assumed for other compounds. The failure of the predictive biomarker HR23B with CXD101 [2] further underscores that the pharmacology and clinical behavior are compound-specific and not interchangeable with the HDAC inhibitor class as a whole.

CXD101 Quantitative Differentiation Data: Head-to-Head Enzyme Selectivity, Clinical Activity, and Toxicity vs. Key HDAC Inhibitor Comparators


HDAC Isoform Selectivity: CXD101 Exhibits >8-Fold Greater Potency for HDAC1 Over HDAC2/3, Distinct from Romidepsin and Entinostat

CXD101 demonstrates a unique selectivity profile within class I HDACs, showing a >8-fold preference for HDAC1 (IC50=63 nM) over HDAC2 (IC50=570 nM) and HDAC3 (IC50=550 nM) . This is a key differentiator from the other class I-selective clinical compound romidepsin, which potently inhibits both HDAC1 (IC50=36 nM) and HDAC2 (IC50=47 nM) with only a 1.3-fold difference . Similarly, entinostat shows a less than 2-fold difference between HDAC1 (IC50=243 nM) and HDAC3 (IC50=248 nM) [1]. This isoform-specific bias of CXD101 may translate into a distinct biological and therapeutic effect, offering a more targeted epigenetic modulation.

HDAC1 HDAC2 HDAC3 IC50 Selectivity Profile Biochemical Assay

Clinical Activity in Lymphoma: CXD101 Demonstrates Comparable Overall Response Rate to Romidepsin in Relapsed/Refractory Setting

In a Phase 1/2a clinical trial for patients with relapsed/refractory lymphoma, CXD101 demonstrated an overall response rate (ORR) of 17-18% and a disease control rate (DCR) of 52-69% (including stable disease) [1][2]. This activity is quantitatively comparable to the pivotal trial data for the approved class I-selective HDAC inhibitor romidepsin, which showed an ORR of 25-34% in similar patient populations with cutaneous and peripheral T-cell lymphomas [3]. This suggests CXD101 possesses comparable, and clinically meaningful, single-agent anti-tumor activity against lymphomas, while offering the distinct advantage of oral administration.

Lymphoma Overall Response Rate Phase 1 Clinical Trial Phase 2 Clinical Trial Relapsed/Refractory

Toxicity Profile: CXD101 Shows a Favorable Safety Profile with Lower Incidence of Grade 3-4 Neutropenia and Thrombocytopenia vs. Pan-HDAC Inhibitor Vorinostat

CXD101's toxicity profile in Phase 1 trials is characterized by manageable and reversible cytopenias, with grade 3-4 neutropenia reported in 17% and thrombocytopenia in 11% of patients across 133 treatment cycles [1]. This compares favorably to the pan-HDAC inhibitor vorinostat, which in a large Phase 2b study reported a 21% incidence of grade 3-4 thrombocytopenia and 7% neutropenia [2]. Patent literature further supports that the series of compounds to which CXD101 belongs exhibits "significantly reduced toxic side effects" compared to marketed agents vorinostat, romidepsin, belinostat, panobinostat, and chidamide [3]. This more favorable safety profile is a key advantage for combination therapy and long-term administration.

Toxicity Safety Neutropenia Thrombocytopenia Adverse Events Phase 1 Clinical Trial

Mechanistic Differentiation: CXD101 Overcomes ICI Resistance via a Pyroptotic Circuitry, a Distinct Mechanism from Romidepsin's Effects on T-cell Lymphoma

CXD101 has been demonstrated to reverse resistance to immune checkpoint inhibitors (ICIs) in preclinical models of hepatocellular carcinoma (HCC) by activating a self-reinforcing circuitry of IFNγ/STAT1 signaling and GSDME-mediated pyroptosis [1]. This mechanism results in the conversion of an immune-excluded tumor microenvironment (TME) into an inflamed one, thereby restoring sensitivity to anti-PD-1 therapy. This contrasts with the established mechanism of romidepsin, which is known to preferentially kill T-cell lymphoma cells through the induction of apoptosis and cell cycle arrest [2]. The distinct immunomodulatory activity of CXD101 positions it as a specific tool for overcoming ICI resistance, an application not established for other HDAC inhibitors like romidepsin.

Immunotherapy Immune Checkpoint Inhibitor Resistance Pyroptosis STAT1 GSDME Hepatocellular Carcinoma

High-Value Research and Preclinical Development Applications for CXD101 Based on Quantitative Differentiation Evidence


Overcoming Immune Checkpoint Inhibitor (ICI) Resistance in HCC and MSS Colorectal Cancer

Based on its demonstrated ability to reverse ICI resistance by activating a pyroptotic circuitry [1], CXD101 is optimally deployed in preclinical and clinical studies investigating combination strategies with anti-PD-(L)1 agents. This is particularly relevant for microsatellite-stable (MSS) colorectal cancer and hepatocellular carcinoma (HCC) where initial ICI resistance is a major clinical challenge. An ongoing Phase Ib/II trial (NCT03993626) is already evaluating CXD101 in combination with nivolumab for this exact purpose [2].

Selective Epigenetic Profiling Requiring Strict Class I HDAC Inhibition

For research demanding precise interrogation of class I HDAC biology without confounding effects from class II or IV inhibition, CXD101 is a superior choice over pan-inhibitors like vorinostat or belinostat. Its confirmed lack of activity against class II HDACs [1] ensures that observed biological effects can be confidently attributed to the modulation of HDAC1/2/3. Its unique >8-fold selectivity for HDAC1 over HDAC2/3 further allows for nuanced investigation into HDAC1-specific functions, which is not possible with romidepsin or entinostat [2].

Oral In Vivo Efficacy Studies in Lymphoma and Solid Tumor Models

CXD101's validated oral bioavailability and established, well-tolerated in vivo dosing regimen (20 mg/kg BID in mice [1]) make it an ideal candidate for chronic dosing studies in syngeneic and xenograft tumor models. Its clinical activity in Hodgkin, T-cell, and follicular lymphoma [2] provides a strong rationale for its use in preclinical lymphoma research. The compound's favorable toxicity profile also supports its use in long-term combination studies where minimizing overlapping toxicities is critical.

Investigating HDAC1-Specific Functions in Cancer and Immunology

The unique biochemical selectivity fingerprint of CXD101, with an IC50 of 63 nM for HDAC1 compared to 570 nM for HDAC2 [1], makes it a valuable chemical probe for dissecting the specific biological roles of HDAC1. In contrast to other class I inhibitors like romidepsin or entinostat, which have more balanced inhibition profiles, CXD101 can be used at specific concentrations to achieve significant HDAC1 engagement while largely sparing HDAC2 and HDAC3, enabling precise studies of HDAC1-dependent gene regulation and cellular processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CXD101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.